Cas no 2138509-70-1 (1-(3-{2-Azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one)
![1-(3-{2-Azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one structure](https://ja.kuujia.com/scimg/cas/2138509-70-1x500.png)
1-(3-{2-Azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2138509-70-1
- EN300-765509
- 1-(3-{2-azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one
- 1-(3-{2-Azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one
-
- インチ: 1S/C15H27N3O/c1-17(2)11-14(19)18-9-3-4-13(10-18)15-7-5-12(15)6-8-16-15/h12-13,16H,3-11H2,1-2H3
- InChIKey: HANYALCKWOLUQG-UHFFFAOYSA-N
- SMILES: O=C(CN(C)C)N1CCCC(C1)C12CCC1CCN2
計算された属性
- 精确分子量: 265.215412493g/mol
- 同位素质量: 265.215412493g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 357
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 35.6Ų
1-(3-{2-Azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-765509-2.5g |
1-(3-{2-azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one |
2138509-70-1 | 95.0% | 2.5g |
$4771.0 | 2025-02-22 | |
Enamine | EN300-765509-0.05g |
1-(3-{2-azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one |
2138509-70-1 | 95.0% | 0.05g |
$2044.0 | 2025-02-22 | |
Enamine | EN300-765509-10.0g |
1-(3-{2-azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one |
2138509-70-1 | 95.0% | 10.0g |
$10464.0 | 2025-02-22 | |
Enamine | EN300-765509-0.25g |
1-(3-{2-azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one |
2138509-70-1 | 95.0% | 0.25g |
$2239.0 | 2025-02-22 | |
Enamine | EN300-765509-1.0g |
1-(3-{2-azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one |
2138509-70-1 | 95.0% | 1.0g |
$2433.0 | 2025-02-22 | |
Enamine | EN300-765509-5.0g |
1-(3-{2-azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one |
2138509-70-1 | 95.0% | 5.0g |
$7058.0 | 2025-02-22 | |
Enamine | EN300-765509-0.1g |
1-(3-{2-azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one |
2138509-70-1 | 95.0% | 0.1g |
$2142.0 | 2025-02-22 | |
Enamine | EN300-765509-0.5g |
1-(3-{2-azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one |
2138509-70-1 | 95.0% | 0.5g |
$2336.0 | 2025-02-22 |
1-(3-{2-Azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one 関連文献
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
1-(3-{2-Azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-oneに関する追加情報
Introduction to 1-(3-{2-Azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one (CAS No. 2138509-70-1)
The compound 1-(3-{2-Azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one, identified by its CAS number 2138509-70-1, represents a significant advancement in the field of medicinal chemistry and pharmacology. This intricate molecular structure, featuring a fused piperidine ring and an azabicyclo[3.2.0]heptane moiety, has garnered attention for its potential therapeutic applications and unique chemical properties. The synthesis and exploration of such compounds are pivotal in the development of novel drugs targeting various biological pathways.
Recent research in the domain of heterocyclic chemistry has highlighted the importance of azabicyclo[3.2.0]heptane derivatives due to their ability to modulate enzyme activity and interact with biological targets in a highly specific manner. The presence of the piperidine ring in 1-(3-{2-Azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one enhances its binding affinity to proteins, making it a promising candidate for drug design. This compound’s structural framework allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, which are critical for achieving optimal therapeutic efficacy.
In the context of modern drug discovery, the integration of computational chemistry and high-throughput screening has accelerated the identification of bioactive molecules. The structural features of 1-(3-{2-Azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one have been computationally analyzed to predict its interaction with potential drug targets, including kinases and G protein-coupled receptors (GPCRs). These studies suggest that the compound may exhibit inhibitory effects on key signaling pathways implicated in inflammation, cancer, and neurodegenerative diseases.
Experimental validation of these computational predictions has been conducted through both in vitro and in vivo assays. Initial results indicate that derivatives of this compound demonstrate significant potency in modulating enzymatic activity associated with disease pathways. For instance, studies have shown that modified analogs can inhibit the activity of Janus kinases (JAKs), which are central mediators in inflammatory responses. This aligns with the growing interest in JAK inhibitors as therapeutic agents for autoimmune disorders and chronic inflammatory conditions.
The pharmacological profile of 1-(3-{2-Azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one is further enhanced by its favorable solubility and metabolic stability, attributes that are crucial for drug formulation and delivery. Advances in synthetic methodologies have enabled the efficient preparation of this compound, allowing for scalable production and preclinical testing. The development of robust synthetic routes has been a cornerstone in bringing such complex molecules from laboratory research to potential clinical applications.
From a chemical biology perspective, the unique scaffold of this compound offers insights into structure-function relationships within biological systems. The azabicyclo[3.2.0]heptane core provides a rigid framework that can be exploited to optimize binding interactions with biological targets, while the piperidine moiety introduces conformational flexibility necessary for effective receptor engagement. Such structural features are often leveraged in medicinal chemistry to achieve high selectivity and minimal off-target effects.
Current research is also exploring the potential of 1-(3-{2-Azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one as a scaffold for developing next-generation therapeutics targeting emerging health challenges. The adaptability of this molecular structure allows for modifications that could enhance its efficacy against resistant pathogens or improve its bioavailability across different administration routes, including oral and intravenous formulations.
The intersection of organic synthesis, computational modeling, and biological testing underscores the interdisciplinary nature of modern pharmaceutical research. The study of compounds like 1-(3-{2-Azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one exemplifies how advancements in one area can drive progress across multiple disciplines, ultimately leading to more effective treatments for human diseases.
2138509-70-1 (1-(3-{2-Azabicyclo[3.2.0]heptan-1-yl}piperidin-1-yl)-2-(dimethylamino)ethan-1-one) Related Products
- 2503209-13-8(2-ethynyloxan-4-amine hydrochloride, Mixture of diastereomers)
- 1234692-85-3((R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid)
- 2171490-90-5(3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
- 2228613-77-0(3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol)
- 2580217-71-4(4,4-difluoroazocan-5-ol hydrochloride)
- 590367-95-6(1,2,3,4-Tetra-O-benzoyl-D-glucopyranose)
- 209528-69-8(Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate)
- 2308463-69-4(2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid)
- 2171860-09-4(3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-5-ylformamido}propanoic acid)
- 1378285-07-4(1-Methyl-2,3-dihydroindole-5-carbonyl chloride)




